![molecular formula C19H18FN7O2S B2561559 1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097891-13-7](/img/structure/B2561559.png)
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a tetrazole ring, a benzimidazole ring, a pyrrolidine ring, and a sulfonyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . Pyrrolidines are five-membered rings containing four carbon atoms and one nitrogen atom. The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be introduced via a [2+3] cycloaddition reaction . The benzimidazole ring could be synthesized through a condensation reaction . The pyrrolidine ring could be formed through a Michael addition followed by an intramolecular nucleophilic substitution. The sulfonyl group could be introduced through a sulfonation reaction.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the tetrazole ring could participate in nucleophilic substitution reactions . The benzimidazole ring could undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The sulfonyl group could be reduced to a sulfide or oxidized to a sulfate.科学的研究の応用
Chemical Synthesis and Modification
Research into the synthesis and biological activity of related compounds, such as imidazo[1,2-a]pyridines, has been conducted to explore their potential as antiulcer agents, demonstrating the process of modifying the chemical structure to enhance biological activity without focusing on drug use directly (Starrett et al., 1989). This includes efforts to identify compounds with cytoprotective properties against ulcerative conditions through synthetic modifications, highlighting the importance of chemical structural adjustments in enhancing biological efficacy.
Catalytic and Synthetic Applications
Studies have demonstrated the utility of related chemical structures in catalytic processes, such as the one-pot multi-component synthesis of tetrasubstituted imidazoles, showcasing the versatility of similar compounds in facilitating complex chemical reactions (Zare et al., 2015). These findings underscore the potential of the compound for use in synthetic chemistry, particularly in the synthesis of complex molecules through efficient and recyclable catalysts.
Material Science and Photophysical Properties
Research into the rearrangement and coordination of related compounds has highlighted their potential applications in material science, including the development of new nickel complexes characterized by unique structural and electrochemical properties (Bermejo et al., 2000). Such studies point to the relevance of chemical compounds with complex structures in creating materials with novel properties, including those with potential applications in electronics and photonics.
Fluorescence and Sensing Technologies
The development of imidazo[1,5-a]pyridinium ions with distinct emission pathways demonstrates the role of structurally similar compounds in fluorescence-based technologies (Hutt et al., 2012). These compounds exhibit dual emission pathways responsive to pH changes, illustrating the potential for similar chemical structures to be used in developing sensors and imaging agents for biological and environmental monitoring.
特性
IUPAC Name |
1-[1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2S/c1-12-21-17-4-2-3-5-18(17)27(12)13-8-9-26(11-13)30(28,29)14-6-7-16(20)15(10-14)19-22-24-25-23-19/h2-7,10,13H,8-9,11H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJMKKCKMPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C5=NNN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)
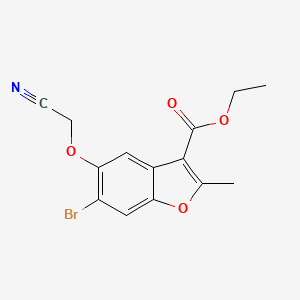
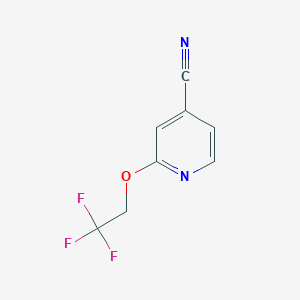
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
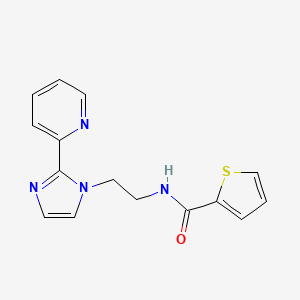
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
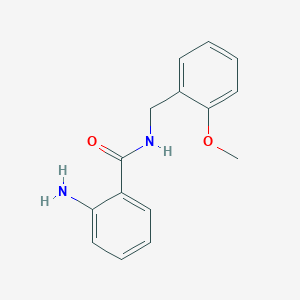
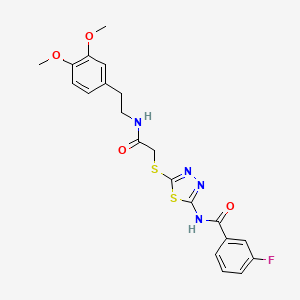
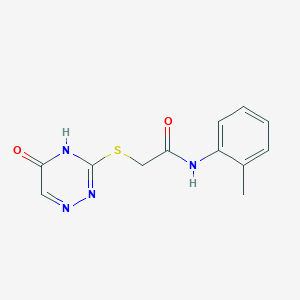

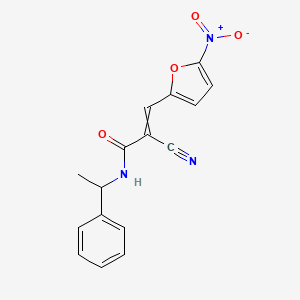
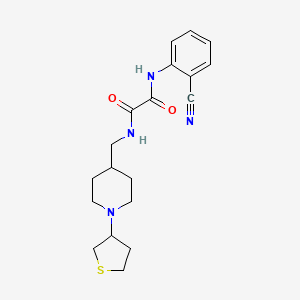
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)